molecular formula C23H16N4O2 B2427478 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-25-3

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2427478
CAS No.: 901264-25-3
M. Wt: 380.407
InChI Key: MAXHVCJJLDFASO-UHFFFAOYSA-N
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Description

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-nitrobenzaldehyde, phenylhydrazine, and 2-methylquinoline can lead to the formation of the desired compound through a series of condensation and cyclization steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoline
  • 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-d]quinoline

Uniqueness

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-10-11-19-21(12-15)24-14-20-22(16-6-3-2-4-7-16)25-26(23(19)20)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXHVCJJLDFASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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